molecular formula C18H19ClFNO5S2 B2384166 7-(2-Chlorophenyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide CAS No. 2034331-48-9

7-(2-Chlorophenyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide

Cat. No.: B2384166
CAS No.: 2034331-48-9
M. Wt: 447.92
InChI Key: IUTRYVORUORQTA-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C18H19ClFNO5S2 and its molecular weight is 447.92. The purity is usually 95%.
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Biological Activity

The compound 7-(2-Chlorophenyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a thiazepane derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}ClFNO2_2S
  • Molecular Weight : 333.79 g/mol
  • IUPAC Name : this compound

This compound contains a thiazepane ring, which is known for its potential pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazepane derivatives. For instance, compounds similar to the one have demonstrated significant antiproliferative effects in various cancer cell lines:

  • Case Study : A study on thiazolidinone compounds showed that modifications in the structure led to varying degrees of cytotoxicity against human leukemia cell lines. The electron-donating groups at specific positions were found to enhance anticancer properties significantly .

Antimicrobial Properties

Thiazepane derivatives have also been investigated for their antimicrobial activity. The presence of halogen substituents (like chlorine and fluorine) in the structure often contributes to enhanced antimicrobial efficacy:

  • Data Table: Antimicrobial Activity of Thiazepane Derivatives
Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that thiazepane derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

  • Mechanism : The inhibition of NF-kB signaling pathways has been observed in related compounds, leading to decreased expression of inflammatory markers .

Neuroprotective Effects

Emerging studies suggest that certain thiazepane derivatives exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases:

  • Research Findings : In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential pharmacological properties. Its unique structure suggests activity against various biological targets, including:

  • Antimicrobial Activity : Preliminary studies indicate that thiazepane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this have shown activity against strains like Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Research has explored the ability of this compound to induce apoptosis in cancer cell lines such as HeLa and MCF-7. Studies suggest mechanisms involving cell cycle arrest and apoptosis induction.
  • Neuropharmacological Effects : There is evidence that this compound may interact with serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders like depression and anxiety.

Materials Science

In industrial applications, the compound could be utilized in the development of advanced materials with specific properties. Its incorporation into polymers or other materials may lead to enhanced conductivity or stability.

Case Studies

  • Antimicrobial Study : A study evaluated various thiazepane derivatives against common pathogens. Results indicated that those containing fluorinated phenyl groups had enhanced activity compared to their non-fluorinated counterparts.
  • Cancer Cell Line Study : In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant decrease in cell proliferation and increased apoptosis markers.
  • Neuropharmacological Assessment : Behavioral assays demonstrated that the compound exhibited significant antidepressant-like effects in rodent models when compared to traditional antidepressants.

Properties

IUPAC Name

7-(2-chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-thiazepane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO5S2/c1-26-16-7-6-13(20)12-18(16)28(24,25)21-9-8-17(27(22,23)11-10-21)14-4-2-3-5-15(14)19/h2-7,12,17H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTRYVORUORQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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